molecular formula C15H8BrN3O B119017 Pantherinine CAS No. 152606-66-1

Pantherinine

Cat. No. B119017
M. Wt: 326.15 g/mol
InChI Key: WUNMOYGATWIMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantherinine is a cytotoxic aromatic alkaloid . It has been isolated from the ascidian Aplidium pantherinum . The molecular formula of Pantherinine is C15H8BrN3O .


Synthesis Analysis

Pantherinine was synthesized using a biaryl cross-coupling reaction . A previously reported synthesis of Pantherinine utilized a biaryl cross-coupling reaction . The choice of reference genome, the data type and coverage, and the individual all impact estimates of the mutation rate .


Molecular Structure Analysis

The molecular structure of Pantherinine is represented by the formula C15H8BrN3O . The average mass is 326.147 Da and the mono-isotopic mass is 324.985077 Da .


Chemical Reactions Analysis

Pantherinine has been isolated from the ascidian Aplidium pantherinum . The structures were determined primarily from 1H and 13C-nmr data, especially one-bond and multiple-bond proton-carbon correlations .

Scientific Research Applications

PANTHER's Applications and Updates

  • Functional and Evolutionary Classification of Proteins

    PANTHER classifies proteins into families and subfamilies based on sequence relationships, aligning them with functional relationships. This method aids in characterizing the function of proteins on a large scale, providing insights into the sequence diversity of protein families and the relationship between sequence divergence and functional divergence (Thomas et al., 2003).

  • Enhancements in Data Quality, Coverage, and Analysis Tools

    Over the years, PANTHER has undergone significant updates to improve data quality, coverage, and the user experience. These updates have expanded the range of covered genomes, refined protein family boundaries, and introduced new functionalities like the PANTHER GO-slim, offering a high-level representation of gene functions across genomes and enhancing the tools for enrichment analysis (Mi et al., 2018).

  • Large-scale Gene Function Analysis

    PANTHER is a critical tool for analyzing large-scale, genome-wide data from sequencing, proteomics, or gene expression experiments. It organizes 82 complete genomes into gene families and subfamilies, capturing their evolutionary relationships in phylogenetic trees, multiple sequence alignments, and statistical models. The website tools facilitate the analysis of user-uploaded data, making it widely used by scientists and researchers in various fields (Mi et al., 2013).

  • PANTHER for mRNA/Protein Expression Analysis and SNP Scoring

    The vast protein sequence data and experimental knowledge of protein function enable modeling of protein sequence and function evolution. PANTHER's database models these evolutionary sequence-function relationships and offers applications for protein classification, expression data analysis, and coding SNP scoring, thus facilitating the understanding and analysis of complex biological data (Thomas et al., 2006).

  • Refinements in Evolutionary Classifications and Functional Annotations

    PANTHER has continually evolved to offer more accurate and detailed representations of evolutionary events in gene family histories. The database now includes stable identifiers for inferred ancestral genes, which are used to associate inferred gene attributes with particular genes in the common ancestral genomes of extant species. This approach allows for the accurate inference and practical application of gene and protein function over large sequence databases, leveraging phylogenetic trees to extrapolate from the relatively sparse experimental information available from a few model organisms (Mi et al., 2012).

properties

IUPAC Name

11-amino-4-bromo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),10,13,15-octaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3O/c16-7-1-2-11-9(5-7)8-3-4-18-14-13(8)12(19-11)6-10(17)15(14)20/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNMOYGATWIMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C4C(=C2C=C1Br)C=CN=C4C(=O)C(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165084
Record name Pantherinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantherinine

CAS RN

152606-66-1
Record name Pantherinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152606661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantherinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pantherinine
Reactant of Route 2
Pantherinine
Reactant of Route 3
Pantherinine
Reactant of Route 4
Pantherinine
Reactant of Route 5
Pantherinine
Reactant of Route 6
Pantherinine

Citations

For This Compound
30
Citations
J Kim, EO Pordesimo, SI Toth, FJ Schmitz… - Journal of natural …, 1993 - ACS Publications
A new cytotoxic aromatic alkaloid, pantherinine [1], and a mixture of nucleosides including 7-deazainosine [3] have been isolated from the ascidian Aplidium pantherinum collected at …
Number of citations: 51 pubs.acs.org
S Nakahara, J Matsui, A Kubo - Tetrahedron letters, 1998 - Elsevier
… In 1993, Schmitz and his colleagues reported the isolation and structural determination of a new tetracyclic aromatic alkaloid, pantherinine (1). 2 We report the first total synthesis of 1 using …
Number of citations: 10 www.sciencedirect.com
SRM Ibrahim, GA Mohamed - Chemistry & Biodiversity, 2016 - Wiley Online Library
Pyridoacridines are a class of strictly marine‐derived alkaloids that constitute one of the largest chemical families of marine alkaloids. During the last few years, both natural …
Number of citations: 30 onlinelibrary.wiley.com
S Haider, AG Chittiboyina… - Current Organic Chemistry, 2019 - ingentaconnect.com
Pyridoacridine alkaloids, distributed in marine organisms have emerged as an important class of compounds due to their uniqure chemical architecture, diversity and medicinal …
Number of citations: 2 www.ingentaconnect.com
PW Groundwater, MA Munawar - Advances in heterocyclic …, 1997 - ncbi.nlm.nih.gov
… 126, cystodytins A–J 128–137, and pantherinine 138. Varamines A 122 and B 123, isolated from … A bromo-substituted tetracyclic alkaloid pantherinine 138 has been isolated from the …
Number of citations: 31 www.ncbi.nlm.nih.gov
E Zubía, MJ Ortega, J Salvá - Mini-Reviews in Organic …, 2005 - ingentaconnect.com
… Pantherinine (72) is a mildly cytotoxic tetracyclic alkaloid that was isolated from the south Australian tunicate A. pantherinum [46]. The structure of 72 was unusual since it presents the …
Number of citations: 56 www.ingentaconnect.com
S Nakahara, A Kubo - Heterocycles-Sendai Institute of …, 2005 - library.navoiy-uni.uz
… 2 pantherinine (7), isolated from the ascidian Aplidium … Pantherinine (7) contains amino group and bromine, while alkaloid (… Previously we reported the first synthesis of pantherinine (7) …
Number of citations: 9 library.navoiy-uni.uz
A Kijjoa - Handbook of Anticancer Drugs from Marine Origin, 2015 - Springer
… [12] reported isolation of pantherinine (14), a brominated pyridoacridine, from the ascidian Aplidium pantherinum, collected at Stenhouse Bay, South Australia. Pantherinine (14) has, in …
Number of citations: 3 link.springer.com
LP Sandjo, V Kuete, MW Biavatti - Beilstein Journal of Organic …, 2015 - beilstein-journals.org
This review focuses on pyridoacridine-related metabolites as one biologically interesting group of alkaloids identified from marine sources. They are produced by marine sponges, …
Number of citations: 14 www.beilstein-journals.org
BF Bowden - Studies in Natural Products Chemistry, 2000 - Elsevier
More than 200 aromatic alkaloids isolated from marine tunicates are grouped into structural types and discussed in terms of their reported pharmacological activity. The major groups of …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.